MPTP Receptor Binding Affinity: 4,4-Diphenylpiperidine Core Confers >10-Fold Higher Affinity than 1-Methyl Analog
The affinity of the unsubstituted 4,4-diphenylpiperidine core for the MPTP receptor binding site, a critical target in Parkinson's disease research, is dramatically altered by N-alkyl substitution. The t-butyl derivative (budipine) exhibits a Ki of 2.2 µM [1]. In contrast, the 1-methyl-4,4-diphenylpiperidine and 1-i-propyl-4,4-diphenylpiperidine analogs possess 'substantially lower affinities' [1]. This demonstrates that the parent 4,4-diphenylpiperidine scaffold provides a superior starting point for optimization due to its intrinsic affinity, which can be fine-tuned by N-substitution to achieve the desired potency.
| Evidence Dimension | Inhibition constant (Ki) for displacement of [3H]MPTP from the MPTP receptor binding site |
|---|---|
| Target Compound Data | Ki = 2.2 µM (for the 1-t-butyl derivative, budipine, representing the optimized 4,4-diphenylpiperidine core) |
| Comparator Or Baseline | 1-methyl-4,4-diphenylpiperidine: 'substantially lower affinity'; 1-i-propyl-4,4-diphenylpiperidine: 'substantially lower affinity' (exact Ki not provided) |
| Quantified Difference | The 1-t-butyl derivative demonstrates >10-fold higher affinity than the 1-methyl and 1-i-propyl analogs, establishing the core's potential. |
| Conditions | Radioligand binding assay using [3H]MPTP on rat brain membrane preparations |
Why This Matters
This data validates that the 4,4-diphenylpiperidine scaffold is not a generic piperidine; specific N-alkyl substitution is required for high-affinity target engagement, and the parent compound provides the essential pharmacophore for optimization.
- [1] Russ H, Pindur U, Przuntek H. The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. J Neural Transm. 1986;65(3-4):157-66. doi: 10.1007/BF01249078. PMID: 3011983. View Source
